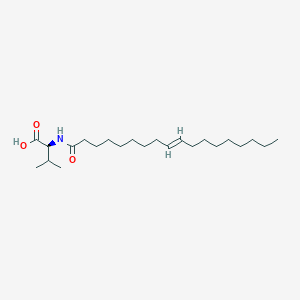

N-Oleoyl valine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C23H43NO3 |

|---|---|

Peso molecular |

381.6 g/mol |

Nombre IUPAC |

(2S)-3-methyl-2-[[(E)-octadec-9-enoyl]amino]butanoic acid |

InChI |

InChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27)/b12-11+/t22-/m0/s1 |

Clave InChI |

LRQPUGFHAACUMH-LEQVUBRHSA-N |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)NC(C(C)C)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Chemical Landscape of N-Oleoyl Valine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological significance of N-Oleoyl valine, a key endogenous N-acyl amine. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data, experimental protocols, and visualization of its metabolic context.

Chemical Structure and Identification

This compound is a lipid molecule composed of oleic acid, an unsaturated fatty acid, and the amino acid valine, linked by an amide bond. Its precise chemical identity is established through various nomenclature and registry systems.

| Identifier | Value | Source |

| IUPAC Name | (2S)-3-methyl-2-[[(9Z)-octadec-9-enoyl]amino]butanoic acid | --INVALID-LINK-- |

| SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)N--INVALID-LINK--C(=O)O | --INVALID-LINK-- |

| InChI Key | LRQPUGFHAACUMH-GJCOWUBNSA-N | --INVALID-LINK-- |

| Molecular Formula | C23H43NO3 | --INVALID-LINK-- |

| Molecular Weight | 381.6 g/mol | --INVALID-LINK-- |

| CAS Number | 60374-41-6 | --INVALID-LINK-- |

Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods for N-acyl amino acid production. A common and effective approach is the Schotten-Baumann reaction.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol is a generalized procedure adaptable for the synthesis of this compound.

Materials:

-

L-Valine

-

Oleoyl (B10858665) chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)

-

Petroleum ether or hexane (B92381) for washing

-

Glass reaction vessel

-

Stirring apparatus

-

pH meter or pH indicator strips

-

Filtration apparatus

Procedure:

-

Preparation of Amino Acid Solution: Dissolve L-valine in an aqueous solution of sodium hydroxide. The stoichiometry should be adjusted to have a molar excess of the amino acid. A mixed solvent system, such as acetone and water, can be employed to improve solubility.[1]

-

Acylation: Cool the amino acid solution in an ice bath. While stirring vigorously, slowly add oleoyl chloride to the reaction mixture. Concurrently, add a solution of sodium hydroxide to maintain an alkaline pH (typically between 10 and 12).[1] The reaction is exothermic and should be controlled to prevent side reactions.

-

Reaction Monitoring: Continue stirring the reaction mixture for 1-2 hours at room temperature after the addition of oleoyl chloride is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification and Precipitation: After the reaction is complete, cool the mixture in an ice bath and acidify it with hydrochloric acid or sulfuric acid to a pH of approximately 1-2. This will protonate the carboxylic acid group of this compound, causing it to precipitate out of the solution.[1]

-

Isolation and Purification: Collect the precipitated this compound by filtration. Wash the solid product with cold water to remove any inorganic salts. Further purification can be achieved by washing with a non-polar solvent like petroleum ether or hexane to remove any unreacted oleoyl chloride or oleic acid.[1]

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Characterization

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A robust method for the quantification of N-acyl amino acids from biological matrices.[2] A similar protocol to that developed for N-oleoyl glycine (B1666218) and N-oleoyl alanine (B10760859) can be adapted for this compound.[2]

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is commonly employed. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and an appropriate internal standard.[2]

Biological Significance and Signaling Pathways

This compound is an endogenous lipid signaling molecule with recognized biological activities, primarily as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and as a modulator of mitochondrial function.

TRPV3 Antagonism

TRPV3 is a non-selective cation channel involved in thermosensation, pain perception, and skin physiology.[4] this compound has been identified as an antagonist of this channel.[5]

Experimental Protocol: In Vitro TRPV3 Antagonist Assay

This is a generalized protocol for screening TRPV3 antagonists using a calcium influx assay in a recombinant cell line.

Materials:

-

HEK293 cells stably expressing human TRPV3 (hTRPV3)

-

Cell culture medium and supplements

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

TRPV3 agonist (e.g., 2-APB, carvacrol)

-

Test compound (this compound)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

-

Cell Culture and Plating: Culture hTRPV3-expressing HEK293 cells under standard conditions. Seed the cells into 96-well or 384-well black-walled, clear-bottom assay plates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with a solution of Fluo-4 AM in assay buffer for 30-60 minutes at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye. Add the test compound (this compound) at various concentrations to the wells and incubate for a predetermined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Signal Detection: Place the assay plate in the FLIPR instrument. Initiate fluorescence reading and, after establishing a baseline, add a pre-determined concentration of the TRPV3 agonist to all wells.

-

Data Analysis: Monitor the change in fluorescence intensity over time. The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium influx. Calculate IC50 values to quantify the potency of the antagonist.

Mitochondrial Uncoupling

N-acyl amines, including this compound, have been shown to promote mitochondrial uncoupling, a process that dissipates the proton gradient across the inner mitochondrial membrane, leading to increased respiration and heat production.[5]

Experimental Protocol: Measurement of Mitochondrial Respiration

This protocol outlines a method to assess the effect of this compound on mitochondrial respiration using high-resolution respirometry (e.g., Seahorse XF Analyzer or Oroboros O2k).

Materials:

-

Isolated mitochondria or intact cells

-

Respiration buffer (e.g., MiR05)

-

Substrates for complex I (e.g., pyruvate, glutamate, malate) and complex II (e.g., succinate)

-

ADP

-

Oligomycin (B223565) (ATP synthase inhibitor)

-

FCCP or CCCP (chemical uncouplers, as positive controls)

-

Rotenone (B1679576) (complex I inhibitor)

-

Antimycin A (complex III inhibitor)

-

This compound

Procedure:

-

Instrument Setup: Calibrate the respirometer according to the manufacturer's instructions.

-

Sample Preparation: Add isolated mitochondria or intact cells to the chambers of the respirometer containing the appropriate respiration buffer.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

Establish a baseline respiration rate (LEAK state) with substrates for either complex I or complex II.

-

Add ADP to measure the coupled respiration rate (OXPHOS state).

-

Add oligomycin to inhibit ATP synthase and determine the uncoupled respiration rate (LEAK state).

-

Titrate this compound in a stepwise manner to observe its effect on the respiration rate. An increase in respiration after oligomycin addition indicates an uncoupling effect.

-

As a positive control, perform a titration with a known chemical uncoupler like FCCP to determine the maximum capacity of the electron transport system (ETS).

-

Finally, add rotenone and antimycin A to inhibit the electron transport system and measure the residual oxygen consumption.

-

-

Data Analysis: Analyze the oxygen consumption rates at each step of the titration to determine the effect of this compound on different respiratory states.

Signaling and Metabolic Workflow

The biosynthesis and degradation of N-acyl amino acids are part of a complex network of lipid metabolism. The following diagram illustrates a generalized workflow for the synthesis and potential signaling actions of this compound.

Caption: Biosynthesis and cellular actions of this compound.

This guide provides a foundational understanding of this compound for researchers. The provided protocols are adaptable and should be optimized for specific experimental conditions. Further investigation into the specific enzymes responsible for its synthesis and its precise mechanisms of action will continue to illuminate the role of this important lipid molecule in physiology and disease.

References

- 1. US3758525A - Process for preparing n-higher aliphatic acyl acidic amino acids - Google Patents [patents.google.com]

- 2. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What are TRPV3 antagonists and how do they work? [synapse.patsnap.com]

- 5. Setting up N-acyl amino acid synthesis reaction under wet-dry cycles using GMO and an amino acid [bio-protocol.org]

N-Oleoyl valine CAS number and molecular weight.

An In-depth Technical Guide to N-Oleoyl Valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, an endogenous N-acyl amino acid. The document details its chemical properties, biological activities, and relevant experimental methodologies, offering valuable insights for researchers in pharmacology, biochemistry, and drug development.

Chemical and Physical Properties

This compound is a lipid molecule composed of oleic acid, an unsaturated fatty acid, and the amino acid valine. Its key identifiers and physical properties are summarized below.

| Property | Value | Citation |

| CAS Number | 60374-41-6 | [1][2][3][4] |

| Molecular Formula | C₂₃H₄₃NO₃ | [1][2][5][6] |

| Molecular Weight | 381.6 g/mol | [1][2][5] |

| Formal Name | N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine | [2] |

| Synonyms | N-Oleoyl-L-valine | [5] |

| Purity | ≥98% (commercially available) | [7] |

| Formulation | Typically a solution in methyl acetate (B1210297) | [1][7] |

| Storage Temperature | -20°C | [3][6] |

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily acting as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and as a promoter of mitochondrial uncoupling.

TRPV3 Channel Antagonism

This compound is recognized as an endogenous antagonist of the TRPV3 receptor, a non-selective cation channel involved in thermoregulation.[1][7][8] The activation of TRPV3 channels, which are expressed in skin keratinocytes, is associated with the sensation of warmth and pain.[9] By antagonizing this receptor, this compound can modulate these sensory pathways. The concentration of this compound has been observed to increase in mice upon cold exposure, suggesting a role in the physiological response to temperature changes.[2][7][8] Furthermore, increased levels of this compound have been noted in the lung tissue of mice with acute lung injury.[1][7][8]

The proposed signaling pathway for TRPV3 antagonism by this compound is visualized below.

Mitochondrial Uncoupling

N-acyl amino acids, including this compound, are known to promote mitochondrial uncoupling.[1][7][8] This process dissipates the proton gradient across the inner mitochondrial membrane, leading to heat production instead of ATP synthesis. This mechanism is independent of the uncoupling protein 1 (UCP1).[6] The enzyme PM20D1 is involved in both the synthesis and hydrolysis of N-acyl amino acids and plays a role in regulating their levels.[6]

The workflow for investigating the mitochondrial uncoupling effects of N-acyl amino acids is depicted below.

Experimental Protocols

Synthesis of this compound

While several commercial sources for this compound exist, it can also be synthesized in the laboratory. A general protocol for the synthesis of N-acyl amino acids involves the coupling of a fatty acid with an amino acid. One method is native chemical ligation at the valine residue.[10] Alternatively, enzymatic synthesis can be performed.

Enzymatic Synthesis Protocol (General)

This protocol is based on the activity of enzymes like PM20D1.[11]

-

Reaction Mixture Preparation:

-

Combine purified recombinant PM20D1 enzyme or a tissue lysate containing the enzyme.

-

Add Oleic acid or Oleoyl-CoA as the fatty acid substrate.

-

Add L-valine as the amino acid substrate.

-

Use an appropriate buffer, such as PBS or Tris-HCl, at an optimal pH.

-

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined duration.

-

Analysis: Monitor the formation of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Quantification of this compound in Biological Samples

Accurate quantification of this compound in tissues and plasma is crucial for pharmacokinetic and pharmacodynamic studies. The following protocol is adapted from established methods for other N-acyl amino acids.[4][12][13]

HPLC-MS/MS Quantification Protocol

-

Sample Preparation (Liquid-Liquid Extraction):

-

For tissue samples, homogenize the tissue in a suitable buffer.

-

To the plasma or tissue homogenate, add an internal standard (e.g., a deuterated analog).

-

Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the organic layer containing the lipids.

-

Dry the organic extract under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for HPLC injection.

-

-

Chromatographic Separation:

-

Utilize a C18 reverse-phase HPLC column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate and formic acid) and an organic component (e.g., acetonitrile).

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer operating in negative ionization mode.

-

Monitor the specific precursor and product ion transitions for this compound and the internal standard.

-

Mass Spectrometry Parameters (Hypothetical for this compound)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| This compound | 380.3 | To be determined | Negative |

| Internal Standard | Varies | Varies | Negative |

Note: The exact product ion for this compound would need to be determined experimentally through fragmentation analysis.

Conclusion

This compound is an endogenous lipid with significant potential as a modulator of thermoregulation and energy metabolism. Its roles as a TRPV3 antagonist and a mitochondrial uncoupler make it a molecule of interest for further investigation in various physiological and pathological contexts. The experimental protocols outlined in this guide provide a foundation for researchers to explore the synthesis, quantification, and biological functions of this intriguing N-acyl amino acid.

References

- 1. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 9. TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine, also known as N-oleoyl-L-valine. This document details the most probable synthetic pathway, a composite experimental protocol, and a summary of its known biological activities. The information is tailored for professionals in chemical synthesis and drug development, with a focus on practical application and understanding of its biological context.

Physicochemical Properties

N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine is an N-acyl amino acid derivative with the following properties:

| Property | Value | Reference |

| IUPAC Name | N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine | --INVALID-LINK-- |

| Synonyms | N-Oleoyl-L-valine | --INVALID-LINK-- |

| CAS Number | 60374-41-6 | --INVALID-LINK-- |

| Molecular Formula | C₂₃H₄₃NO₃ | --INVALID-LINK-- |

| Molecular Weight | 381.6 g/mol | --INVALID-LINK-- |

| Appearance | Not specified, likely a solid or viscous oil | |

| Purity | ≥98% (Commercially available) | --INVALID-LINK-- |

Synthesis Pathway

The most common and industrially applicable method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction. This involves the acylation of an amino acid with an acyl chloride under basic conditions. For the synthesis of N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine, this translates to the reaction of L-valine with oleoyl (B10858665) chloride.

The overall synthesis can be divided into two main stages:

-

Preparation of Oleoyl Chloride: The synthesis begins with the conversion of oleic acid to the more reactive oleoyl chloride. This is typically achieved by reacting oleic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

N-Acylation of L-valine: The freshly prepared oleoyl chloride is then reacted with L-valine in the presence of a base to yield the final product, N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine.

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine, adapted from established procedures for similar N-acyl amino acids.

Preparation of Oleoyl Chloride

This protocol is adapted from the synthesis of N-oleoyl alanine.[1]

Materials:

-

Oleic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oleic acid (1 equivalent) in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF.

-

Cool the solution in an ice bath.

-

Slowly add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) dropwise to the solution.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours.

-

The reaction progress can be monitored by the cessation of gas evolution.

-

The resulting solution of oleoyl chloride in DCM is used directly in the next step without further purification.

N-Acylation of L-valine

This protocol is a general procedure for the N-acylation of amino acids with non-reactive side chains.[2]

Materials:

-

L-valine

-

Oleoyl chloride solution in DCM (from the previous step)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round bottom flask, dissolve L-valine (1.0 equivalent) in an aqueous solution of NaOH (2.0 equivalents). Cool the solution to 0°C in an ice bath.

-

Slowly add the previously prepared oleoyl chloride solution (1.1 equivalents) to the L-valine solution dropwise over 30 minutes with vigorous stirring, while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0°C and acidify to pH 2-3 with 1 M HCl. A white precipitate of the product may form.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine can be purified by silica (B1680970) gel column chromatography.[1]

Materials:

-

Crude N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine

-

Silica gel

-

Ethyl acetate

-

Glass column

-

TLC plates

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Equilibrate the column by running hexane through it.

-

Dissolve the crude product in a minimal amount of the mobile phase (e.g., hexane with a small amount of ethyl acetate).

-

Load the dissolved product onto the top of the prepared column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent using a rotary evaporator to yield the purified N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine.

Biological Activity

N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine is a bioactive lipid molecule with known effects on cellular signaling pathways, particularly as a transient receptor potential vanilloid 3 (TRPV3) antagonist and a mitochondrial uncoupler.

TRPV3 Antagonism

N-oleoyl-L-valine acts as an antagonist of the TRPV3 ion channel.[3] TRPV3 is a calcium-permeable cation channel highly expressed in skin keratinocytes and is involved in thermosensation, skin barrier maintenance, and pain perception.[4][5] By inhibiting TRPV3, N-oleoyl-L-valine can modulate these physiological processes.

Mitochondrial Uncoupling

N-acyl amines, including N-oleoyl-L-valine, have been shown to promote mitochondrial uncoupling.[3] This process dissociates substrate oxidation in the electron transport chain from ATP synthesis, leading to the dissipation of the proton motive force as heat. This thermogenic effect is of interest in the context of metabolic regulation. The proposed mechanism involves the interaction with mitochondrial inner membrane proteins, such as adenine (B156593) nucleotide translocase (ANT), which facilitates proton transport across the membrane.

Conclusion

The synthesis of N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine can be reliably achieved through a two-step process involving the preparation of oleoyl chloride followed by a Schotten-Baumann reaction with L-valine. The provided protocol, adapted from established methods, offers a clear pathway for its laboratory-scale synthesis. Furthermore, its biological activities as a TRPV3 antagonist and a mitochondrial uncoupler highlight its potential as a valuable tool for research in dermatology, neuroscience, and metabolic diseases. Further studies are warranted to fully elucidate its physiological roles and therapeutic potential.

References

Endogenous biosynthesis of N-acyl amino acids in mammals.

An In-Depth Technical Guide to the Endogenous Biosynthesis of N-Acyl Amino Acids in Mammals

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl amino acids (NAAs) are a large and diverse class of endogenous lipid signaling molecules, structurally characterized by a fatty acid joined to the nitrogen of an amino acid via an amide bond.[1][2][3] These amphipathic molecules, with a hydrophilic amino acid head and a hydrophobic fatty acid tail, are chemically related to well-studied endocannabinoids like anandamide (B1667382) and are considered part of the expanded "endocannabinoidome".[1][2] The structural diversity of NAAs is vast, as theoretically any fatty acid can be conjugated with any amino acid.[1] Emerging research has implicated NAAs in a wide array of physiological processes, including the regulation of energy homeostasis, appetite, pain perception (nociception), and vasoregulation.[4][5] This technical guide provides a comprehensive overview of the core biosynthetic pathways, key enzymes, quantitative data, and experimental methodologies central to the study of endogenous NAA formation in mammals.

Core Biosynthetic Pathways

The endogenous synthesis of NAAs in mammals is primarily governed by the direct condensation of a fatty acid and an amino acid, a reaction catalyzed by specific synthase enzymes. Two principal enzymes, operating in different cellular compartments, have been identified as key regulators of this process: PM20D1 and FAAH.[4] A distinct pathway exists for the formation of N-acetylated amino acids, such as the abundant brain metabolite N-acetylaspartate (NAA).

PM20D1-Mediated Extracellular Synthesis

Peptidase M20 domain containing 1 (PM20D1) is a secreted enzyme found in the circulation of both mice and humans.[4][6] It functions as a primary regulator of circulating NAAs.[4] A key feature of PM20D1 is its bidirectional catalytic activity; it can synthesize NAAs from free fatty acids and amino acids and also catalyze the reverse hydrolysis reaction.[6][7] In vivo studies have shown that increasing the levels of circulating PM20D1 boosts respiration and the concentration of NAAs in the blood.[7] Furthermore, PM20D1 circulates in close association with lipoproteins, which act as powerful co-activators of its synthase activity.[8]

FAAH-Mediated Intracellular Synthesis

Fatty Acid Amide Hydrolase (FAAH) is a well-known intracellular enzyme primarily recognized for its role in degrading anandamide. However, it also functions as a second, intracellular N-acyl amino acid synthase/hydrolase.[4] Like PM20D1, FAAH is bidirectional, but it exhibits a more restricted substrate scope.[4] Genetic or pharmacological inhibition of FAAH affects the levels of intracellular, but not circulating, NAAs.[4] This establishes a clear division of labor between the extracellular PM20D1 pathway and the intracellular FAAH pathway in regulating different pools of these bioactive lipids.[4]

NAT8L-Mediated N-Acetylation

A specialized pathway for NAA biosynthesis involves N-acetyltransferases. N-Acetyltransferase 8 Like (NAT8L) is a neuron-specific, membrane-associated enzyme that catalyzes the synthesis of N-acetylaspartate (NAA) from L-aspartate and acetyl-CoA.[9][10][11][12] NAA is one of the most abundant amino acid derivatives in the central nervous system and serves as a major form of storage and transport for acetyl coenzyme A in the brain.[10][13]

Data Presentation

Table 1: Key Enzymes in Mammalian N-Acyl Amino Acid Biosynthesis

| Enzyme | Full Name | Location | Catalytic Reaction | Key Substrates | Key Products |

| PM20D1 | Peptidase M20 Domain Containing 1 | Extracellular (secreted, circulating)[4] | Bidirectional N-acyl amino acid synthesis and hydrolysis[6] | Free Fatty Acids, Amino Acids | N-Acyl Amino Acids |

| FAAH | Fatty Acid Amide Hydrolase | Intracellular[4] | Bidirectional N-acyl amino acid synthesis and hydrolysis[4] | Free Fatty Acids, Amino Acids | N-Acyl Amino Acids |

| NAT8L | N-Acetyltransferase 8 Like | Intracellular (neuron-specific)[9][10] | N-acetyltransferase activity[9] | L-Aspartate, Acetyl-CoA | N-Acetylaspartate (NAA), CoA[12] |

Table 2: NAA Hydrolysis Activity in Wild-Type vs. PM20D1-KO Mouse Tissues

This table summarizes the results of an N-acyl amino acid hydrolysis assay using tissue homogenates from wild-type (WT) and PM20D1 knockout (KO) mice. The data demonstrates the central role of PM20D1 in the hydrolysis of N-arachidonoyl-phenylalanine (C20:4-Phe) and the presence of a second, PM20D1-independent activity for the hydrolysis of N-arachidonoyl-glycine (C20:4-Gly), later identified as FAAH.[4]

| Tissue | C20:4-Phe Hydrolysis (nmol/min/mg) | C20:4-Gly Hydrolysis (nmol/min/mg) |

| Liver (WT) | ~1.0 | Data not specified |

| Liver (PM20D1-KO) | >99% reduction | Data not specified |

| Lung (WT) | ~0.01 | Data not specified |

| Lung (PM20D1-KO) | >99% reduction | Data not specified |

| General Finding | Robust activity in 8 of 10 tissues tested in WT mice.[4] | A residual, PM20D1-independent hydrolysis activity was detected.[4] |

Experimental Protocols

Protocol: In Vitro N-Acyl Amino Acid Synthase/Hydrolase Activity Assay

This protocol is adapted from methodologies used to characterize PM20D1 and FAAH activity in tissue lysates.[4][5]

Objective: To measure the rate of NAA synthesis or hydrolysis by enzymes in a biological sample (e.g., tissue homogenate).

Materials:

-

Tissue samples from wild-type and/or knockout animals.

-

Homogenization buffer (e.g., PBS).

-

Protein quantification assay (e.g., BCA assay).

-

NAA substrate (for hydrolysis assay, e.g., N-arachidonoyl-phenylalanine) or precursors (for synthesis assay, e.g., oleic acid and phenylalanine).

-

Reaction buffer.

-

Quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol).

-

Internal standards for mass spectrometry.

-

Organic solvents for liquid-liquid extraction (e.g., ethyl acetate).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Methodology:

-

Tissue Homogenization: Homogenize fresh or frozen tissue samples in ice-cold buffer. Centrifuge to pellet debris and collect the supernatant (lysate).

-

Protein Quantification: Determine the total protein concentration of the lysate to normalize enzyme activity.

-

Enzymatic Reaction:

-

For Hydrolysis: Incubate a defined amount of tissue lysate (e.g., 50 µg protein) with a known concentration of the NAA substrate in reaction buffer.

-

For Synthesis: Incubate the lysate with fatty acid and amino acid substrates.

-

Perform incubations at 37°C for a specified time (e.g., 30-60 minutes). Include heat-inactivated lysate as a negative control.

-

-

Reaction Quenching & Extraction: Stop the reaction by adding an ice-cold quenching solution containing internal standards. Perform liquid-liquid extraction to isolate the lipids.

-

LC-MS/MS Analysis: Evaporate the organic solvent and reconstitute the lipid extract in an appropriate solvent. Analyze the sample using LC-MS/MS to quantify the amount of product formed (e.g., free fatty acid for hydrolysis) or substrate consumed.

-

Data Calculation: Calculate the rate of reaction, typically expressed as nmol of product formed per minute per mg of protein (nmol/min/mg).

Protocol: Quantification of Endogenous NAAs by Targeted Lipidomics

This protocol provides a general workflow for measuring the levels of specific NAAs in biological matrices like plasma or brain tissue.[14][15]

Objective: To accurately quantify the absolute or relative abundance of endogenous NAAs.

Materials:

-

Biological sample (e.g., plasma, brain tissue).

-

Internal standards (e.g., stable isotope-labeled NAAs like N-arachidonoyl glycine-d8).[14]

-

Solvents for extraction (e.g., methyl tert-butyl ether, methanol).

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

-

Tandem Mass Spectrometer (MS/MS) capable of Multiple Reaction Monitoring (MRM).

Methodology:

-

Sample Preparation: Homogenize tissue samples or use plasma directly. Add a known quantity of internal standard(s) to the sample prior to extraction.

-

Lipid Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction from the sample matrix.

-

Chromatographic Separation: Inject the extracted lipid sample onto an HPLC system. Use a gradient elution program to separate the different NAA species based on their physicochemical properties.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed into the MS/MS. The instrument is operated in MRM mode, where specific precursor-to-product ion transitions for each target NAA and internal standard are monitored for highly selective and sensitive detection.

-

Quantification: Generate a standard curve using synthetic NAA standards. The concentration of each endogenous NAA in the sample is calculated by comparing its peak area to that of the corresponding internal standard and interpolating from the standard curve.

Signaling Context and Biological Function

The biosynthesis of NAAs is not a static process but is regulated by physiological conditions. For instance, PM20D1 expression and subsequent NAA production can be influenced by diet and environmental temperature.[8] Once synthesized, NAAs act as potent signaling molecules with diverse biological effects. A prominent function identified for certain NAAs is the stimulation of energy expenditure through UCP1-independent mitochondrial uncoupling.[6][7] This has significant implications for metabolic health, as administration of specific NAAs to mice has been shown to improve glucose homeostasis.[7] The generation of PM20D1-deficient mice has further clarified the roles of this pathway, revealing that dysregulation of endogenous NAAs impacts not only metabolism but also nociception, suggesting that inhibitors of this pathway could be explored for pain treatment.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]

- 5. pnas.org [pnas.org]

- 6. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria [escholarship.org]

- 8. A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genecards.org [genecards.org]

- 10. NAT8L N-acetyltransferase 8 like [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Shati/Nat8l and N-acetylaspartate (NAA) Have Important Roles in Regulating Nicotinic Acetylcholine Receptors in Neuronal and Psychiatric Diseases in Animal Models and Humans - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. researchgate.net [researchgate.net]

- 14. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

N-Oleoyl Valine: A Technical Guide to its Discovery and Natural Occurrence

Introduction

N-Oleoyl valine is an endogenous N-acyl amino acid, a class of lipid signaling molecules that has garnered increasing interest within the scientific community. These molecules are structurally characterized by a fatty acid linked to an amino acid via an amide bond. The discovery and study of N-acyl amino acids are closely linked to the exploration of the endocannabinoidome, a complex signaling system that includes the well-known endocannabinoids.[1] This technical guide provides a comprehensive overview of the discovery, natural sources, biosynthesis, and analytical methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery of this compound

The discovery of this compound was not a singular event but rather part of a broader effort to identify and characterize the diverse range of N-acyl amides present in biological systems.[1] The initial interest in N-acyl amino acids (NAAAs) was sparked by their structural similarity to anandamide, the endogenous ligand for the cannabinoid receptor 1 (CB1).[2] Early research involved the synthesis of various NAAAs to investigate the structure-activity relationships at cannabinoid receptors.[3]

The definitive identification of this compound and other NAAAs as endogenous molecules was made possible by the advent of advanced analytical techniques, particularly targeted lipidomics using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[4][5] These powerful methods allowed for the sensitive and specific detection of these low-abundance lipids in complex biological matrices. A pivotal study employing a targeted lipidomics approach successfully identified 50 novel endogenous acyl amino acids, including conjugates of oleic acid with various amino acids, in rat brain, with concentrations ranging from 0.2 to 69 pmol/g of wet tissue.[4][5] While this specific study did not report the quantification of this compound, it laid the groundwork for its identification as a naturally occurring molecule within this class.

Natural Sources and Endogenous Presence

Currently, this compound has been identified as an endogenous molecule in mammalian tissues.[6][7] There is no scientific literature to date reporting the presence of this compound in plant or other non-animal natural sources. Its presence has been confirmed in mice, where its levels have been shown to be physiologically regulated.

Specifically, the concentration of this compound is reported to increase in mice under conditions of cold exposure and in instances of acute lung injury, suggesting a role in thermoregulation and inflammatory responses.[6][7]

Quantitative Data

While specific quantitative data for this compound across a wide range of tissues is not yet available in the literature, data for the structurally similar N-Oleoyl glycine (B1666218) has been reported. This data can serve as a valuable reference for estimating the potential concentrations and distribution of this compound in mammalian tissues.

| Tissue | N-Oleoyl glycine Concentration (pmol/g)[8] |

| Skin | ~750 |

| Lung | ~600 |

| Spinal Cord | ~500 |

| Ovaries | ~400 |

| Kidneys | ~150 |

| Liver | ~150 |

| Spleen | ~150 |

| Brain | <100 |

| Small Intestine | <100 |

| Uterus | <100 |

| Testes | <100 |

| Heart | <100 |

Table 1: Endogenous levels of N-Oleoyl glycine in various mouse tissues. This data is provided as a proxy due to the lack of specific quantitative data for this compound in the current literature.

Biosynthesis of this compound

The biosynthesis of N-acyl amino acids, including this compound, is understood to occur through the enzymatic condensation of a fatty acid and an amino acid. While the specific enzymes responsible for this compound synthesis have not been definitively identified, the general pathways for NAAA formation provide a strong theoretical framework.

Two primary pathways are proposed for the biosynthesis of NAAAs:

-

Direct Condensation: This pathway involves the direct linkage of a fatty acid, or its activated coenzyme A (CoA) derivative, with the amino acid valine.[1]

-

Enzymatic Synthesis: Specific enzymes, such as lipases or aminoacylases, can catalyze the formation of the amide bond between oleic acid and valine.[9]

Experimental Protocols

Extraction and Quantification of this compound from Biological Tissues

The following protocol is adapted from a validated method for the quantification of N-Oleoyl glycine and N-Oleoyl alanine (B10760859) and is suitable for the analysis of this compound in biological matrices such as brain and plasma.[8][10][11][12][13] The method utilizes liquid-liquid extraction followed by High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).

1. Sample Preparation (Liquid-Liquid Extraction)

-

Materials:

-

Biological tissue (e.g., brain, plasma)

-

Internal Standard (ISTD) solution (e.g., a deuterated analog of this compound or a structurally similar N-acyl amino acid with a distinct mass)

-

Extraction Solvent: 2:1 (v/v) Chloroform:Methanol

-

0.9% (w/v) NaCl solution

-

Centrifuge (capable of 4°C and >3000 x g)

-

Nitrogen evaporator

-

-

Procedure:

-

To a known amount of tissue homogenate or plasma, add the internal standard.

-

Add 2 volumes of ice-cold extraction solvent (Chloroform:Methanol, 2:1).

-

Vortex thoroughly for 1 minute.

-

Add 1 volume of 0.9% NaCl solution.

-

Vortex again and centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for HPLC-MS/MS analysis (e.g., Methanol or Acetonitrile/Water mixture).

-

2. HPLC-MS/MS Analysis

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

-

HPLC Conditions (Representative):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is used to separate the analytes.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions (Representative):

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode, to be optimized for this compound.

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of the analytical standards.

-

Signaling Pathways

The primary molecular target of this compound identified to date is the Transient Receptor Potential Vanilloid type 3 (TRPV3) ion channel, where it acts as an antagonist.[6][7] TRPV3 is a non-selective cation channel highly expressed in skin keratinocytes and is involved in thermosensation, pain perception, and skin homeostasis.[14][15]

Activation of TRPV3 channels leads to an influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium can trigger various downstream signaling cascades. Therefore, as an antagonist, this compound is expected to inhibit these downstream effects by preventing the opening of the TRPV3 channel.

Potential downstream signaling pathways inhibited by this compound's antagonism of TRPV3 include:

-

Inhibition of Calcium Influx: The most direct effect is the blockage of Ca2+ entry into the cell through the TRPV3 channel.

-

Modulation of Prostaglandin (B15479496) Synthesis: TRPV3 activation has been shown to stimulate the release of prostaglandin E2 (PGE2), a key inflammatory mediator.[16] this compound would be expected to suppress this PGE2 release.

-

Downregulation of PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, which is involved in cell proliferation and survival, can be activated downstream of TRPV3.[14] Antagonism by this compound could lead to the downregulation of this pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Identification of endogenous acyl amino acids based on a targeted lipidomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. amsbio.com [amsbio.com]

- 8. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. TRPV3 Ion Channel: From Gene to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Overexpressed Transient Receptor Potential Vanilloid 3 Ion Channels in Skin Keratinocytes Modulate Pain Sensitivity via Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of N-Oleoyl valine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl valine is an endogenous N-acyl amino acid that has garnered significant interest within the scientific community due to its role as a signaling molecule with potential therapeutic applications. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a thorough examination of its known biological activities and associated signaling pathways. The information is presented to support further research and development efforts in the fields of pharmacology, biochemistry, and drug discovery.

Physicochemical Properties

This compound is a lipoamino acid consisting of an oleoyl (B10858665) group attached to the amino group of a valine residue. This structure confers amphipathic properties to the molecule, influencing its solubility and interaction with biological membranes.

Identification

| Property | Value | Source |

| IUPAC Name | (2S)-3-methyl-2-[[(9Z)-octadec-9-enoyl]amino]butanoic acid | [1] |

| CAS Number | 60374-41-6 | [2] |

| Molecular Formula | C₂₃H₄₃NO₃ | [1][2] |

| Molecular Weight | 381.6 g/mol | [1][2] |

| SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)N--INVALID-LINK--C(=O)O | [1] |

| InChI | InChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27)/b12-11-/t22-/m0/s1 | [1][2] |

| InChIKey | LRQPUGFHAACUMH-GJCOWUBNSA-N | [1][2] |

Physicochemical Data

| Property | Value (for L-Valine) | Source |

| Melting Point | 315 °C (decomposes) | [3][4] |

| Boiling Point | Sublimes | [4] |

| Solubility | This compound: - DMF: 10 mg/ml - DMSO: 12 mg/ml - Ethanol: 12 mg/ml - Ethanol:PBS (pH 7.2) (1:4): 0.2 mg/ml | [2] |

| Stability | Stable for ≥ 2 years at -20°C | [2] |

Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis and characterization of N-acyl amino acids and related compounds. Researchers should optimize these protocols for their specific experimental conditions.

Synthesis of this compound (Generalized Schotten-Baumann Reaction)

This protocol describes a general method for the acylation of L-valine with oleoyl chloride.

Materials:

-

L-valine

-

Oleoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-

Dissolution of L-valine: Dissolve L-valine in an aqueous solution of sodium hydroxide (e.g., 1 M) in a reaction flask. The stoichiometry should be approximately one equivalent of NaOH per equivalent of L-valine.

-

Addition of Oleoyl Chloride: Cool the reaction mixture in an ice bath. Slowly add a solution of oleoyl chloride in a water-miscible organic solvent like 1,4-dioxane to the stirred L-valine solution. The oleoyl chloride should be added dropwise to control the reaction temperature and prevent hydrolysis.

-

Reaction: Allow the reaction to proceed at room temperature for several hours with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify it to a pH of approximately 2 using dilute hydrochloric acid. This will precipitate the this compound product.

-

Extraction: Extract the product from the aqueous mixture using a suitable organic solvent such as ethyl acetate. Perform the extraction multiple times to ensure complete recovery.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

Workflow Diagram:

Characterization by HPLC-MS/MS (Adapted from N-Oleoyl Alanine Analysis)

This protocol provides a framework for the quantitative analysis of this compound in biological matrices, adapted from a validated method for a similar compound.[5][6]

Sample Preparation (from Plasma):

-

Internal Standard Spiking: Spike plasma samples with a suitable internal standard (e.g., a deuterated analog of this compound).

-

Liquid-Liquid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol to separate the lipid fraction containing this compound.

-

Drying and Reconstitution: Dry the organic extract under a stream of nitrogen and reconstitute the residue in a solvent compatible with the HPLC mobile phase (e.g., methanol).

HPLC Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

MS/MS Conditions (Representative):

-

Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode.

-

Multiple Reaction Monitoring (MRM):

-

Precursor Ion (Q1): The m/z of the deprotonated this compound molecule ([M-H]⁻).

-

Product Ion (Q3): A characteristic fragment ion of this compound (e.g., the oleoyl fragment or the valine fragment).

-

-

Optimization: Optimize collision energy and other MS parameters to achieve maximum sensitivity and specificity.

Experimental Workflow Diagram:

Biological Activity and Signaling Pathways

This compound is recognized as an endogenous signaling molecule with specific biological activities.

TRPV3 Antagonism

This compound acts as an antagonist at the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[2][7] TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and is involved in thermosensation, pain perception, and skin barrier function.[8][9] As an antagonist, this compound is presumed to inhibit the influx of cations, primarily Ca²⁺, through the TRPV3 channel, thereby modulating downstream signaling events.

TRPV3 Signaling Pathway:

Mitochondrial Uncoupling

N-acyl amines, including this compound, have been shown to promote mitochondrial uncoupling.[2][7] Mitochondrial uncoupling is a process where the proton gradient across the inner mitochondrial membrane is dissipated without the production of ATP. This leads to an increase in the metabolic rate and the generation of heat. The precise mechanism by which this compound induces uncoupling is not fully elucidated but may involve direct interaction with the inner mitochondrial membrane or with uncoupling proteins (UCPs).

Mitochondrial Uncoupling Mechanism:

References

- 1. This compound | C23H43NO3 | CID 46917638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Valine [drugfuture.com]

- 4. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 8. TRPV3 Ion Channel: From Gene to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Insights into the Role of Keratinocytes-Expressed TRPV3 in the Skin | MDPI [mdpi.com]

N-Oleoyl Valine and TRPV3 Channels: An Unexplored Interaction

A comprehensive review of the current scientific literature reveals no direct evidence or studies describing the mechanism of action of N-Oleoyl valine on Transient Receptor Potential Vanilloid 3 (TRPV3) channels. While the TRPV3 channel is a subject of intense research as a therapeutic target for various skin conditions, pain, and itch, its interaction with this compound remains uncharacterized.

This technical guide, therefore, pivots to provide an in-depth overview of the established mechanisms of TRPV3 channel activation and modulation by other well-documented agonists and stimuli. This information is crucial for researchers, scientists, and drug development professionals seeking to understand the complex pharmacology of this important ion channel.

Overview of TRPV3 Channel Activation

The Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in skin keratinocytes, as well as in oral and nasal epithelia.[1][2] It plays a significant role in thermosensation, pain perception, itch, skin barrier function, and hair growth.[1][2][3] TRPV3 is a polymodal channel, meaning it can be activated by a variety of stimuli, including:

-

Thermal Stimuli: TRPV3 is activated by innocuous warm to noxious hot temperatures.[1][2] Initial activation often requires temperatures above 50°C, after which the channel becomes sensitized and can be activated at lower temperatures (around 33°C).[1]

-

Chemical Agonists: A range of natural and synthetic compounds can activate TRPV3. One of the most well-studied synthetic agonists is 2-aminoethoxydiphenyl borate (B1201080) (2-APB).[1][4][5] Natural activators include components of essential oils like carvacrol, eugenol, and thymol.[4]

-

Endogenous Ligands: While not extensively characterized, farnesyl pyrophosphate is one known endogenous agonist of TRPV3.[2]

Upon activation, TRPV3 allows the influx of cations, primarily Ca2+ and Na+, leading to membrane depolarization and the initiation of downstream signaling cascades.[1] A unique characteristic of TRPV3 is its propensity for sensitization upon repeated stimulation, a feature that distinguishes it from other TRP channels that typically exhibit desensitization.[1]

Quantitative Data on Known TRPV3 Modulators

The following tables summarize quantitative data for several well-characterized TRPV3 agonists, providing key parameters for their activity.

| Agonist | EC50 | Cell Type | Method | Reference |

| 2-Aminoethoxydiphenyl borate (2-APB) | 93.0 ± 5.0 µM | HEK293S | Calcium Imaging (Fura-2AM) | [6][7] |

| Tetrahydrocannabivarin (THCV) | 6.1 ± 0.5 µM | HEK293S | Calcium Imaging (Fura-2AM) | [6][7] |

| Citronellal | 5.78 ± 0.72 mM | HaCaT cells | Whole-cell patch clamp | [8] |

| Citronellal | 5.29 ± 0.17 mM | HEK293T cells | Whole-cell patch clamp | [8] |

| Citronellal | 5.46 ± 0.27 mM | Primary keratinocytes | Whole-cell patch clamp | [8] |

| Antagonist | IC50 | Agonist Used | Cell Type | Method | Reference |

| Dyclonine | 0.83 ± 0.04 µM | Citronellal | HaCaT cells | Whole-cell patch clamp | [8] |

| Dyclonine | 0.73 ± 0.05 µM | Citronellal | HEK293T cells | Whole-cell patch clamp | [8] |

Allosteric Activation and Signaling Pathways

Recent cryo-electron microscopy (cryo-EM) studies have provided significant insights into the structural basis of TRPV3 activation. Agonists like 2-APB do not bind directly to the ion-conducting pore but rather to allosteric sites, inducing conformational changes that lead to channel opening.[4][9]

For instance, 2-APB has been shown to bind to three distinct allosteric sites, leading to the displacement of a lipid molecule from the vanilloid binding pocket, a crucial step in channel gating.[6][7][10][11] This allosteric mechanism suggests that different classes of ligands can modulate channel activity through diverse structural pathways, highlighting the complexity of TRPV3 pharmacology.

Downstream of TRPV3 activation and subsequent Ca2+ influx, several signaling pathways can be initiated. In keratinocytes, TRPV3 activation can lead to the release of signaling molecules like prostaglandin (B15479496) E2 (PGE2), which can then act on sensory neurons to modulate pain and thermal sensitivity.[3] Furthermore, there is evidence for a positive feedback loop involving the epidermal growth factor receptor (EGFR) and the ERK signaling pathway, where TRPV3 activity is enhanced through ERK-mediated phosphorylation.[12]

Key Experimental Protocols

The characterization of TRPV3 modulators relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited in the literature.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is widely used for expressing and functionally characterizing ion channels.

-

Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Complementary RNA (cRNA) encoding the TRPV3 channel is injected into the oocytes. The oocytes are then incubated for 1-4 days to allow for channel expression.

-

Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. One electrode measures the membrane potential, and the other injects current. The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Agonist Application: Test compounds are applied to the oocyte via a perfusion system. The resulting ion currents flowing through the expressed TRPV3 channels are recorded and analyzed. Temperature-controlled perfusion systems can be used to study thermal activation.[13]

Whole-Cell Patch-Clamp Recordings

This technique allows for the direct measurement of ion channel activity in mammalian cells, such as keratinocytes or HEK293 cells expressing TRPV3.

-

Cell Culture: Cells are cultured on coverslips. For transient expression, cells are transfected with a plasmid containing the TRPV3 gene.

-

Pipette Fabrication: Glass micropipettes with a tip diameter of a few micrometers are fabricated and filled with an intracellular solution.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Data Acquisition: The membrane potential is clamped, and currents are recorded in response to the application of agonists via a perfusion system.

Calcium Imaging

This method is used to measure changes in intracellular calcium concentration as an indicator of channel activation.

-

Cell Loading: Cells expressing TRPV3 are incubated with a calcium-sensitive fluorescent dye, such as Fura-2AM. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

-

Fluorescence Microscopy: The cells are placed on the stage of a fluorescence microscope equipped with a system for alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

-

Agonist Stimulation and Data Collection: A baseline fluorescence is recorded before the application of a TRPV3 agonist. Upon agonist application, the changes in fluorescence intensity at the different excitation wavelengths are recorded over time.

-

Data Analysis: The ratio of the fluorescence intensities (F340/F380) is calculated, which is proportional to the intracellular calcium concentration. This allows for the quantification of channel activation in a population of cells.[6][7]

Conclusion

While the specific mechanism of action of this compound on TRPV3 channels is yet to be determined, the existing body of research provides a solid framework for understanding how this channel is activated and modulated. The detailed experimental protocols and quantitative data for known agonists presented here offer a valuable resource for researchers aiming to explore new TRPV3 modulators. Future studies are warranted to investigate the potential interaction between this compound and TRPV3, which could unveil novel therapeutic avenues for a variety of physiological and pathological conditions.

References

- 1. TRPV3 Ion Channel: From Gene to Pharmacology [mdpi.com]

- 2. TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overexpressed Transient Receptor Potential Vanilloid 3 Ion Channels in Skin Keratinocytes Modulate Pain Sensitivity via Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Gating Mechanism of the Transient Receptor Potential Channel TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conserved allosteric pathways for activation of TRPV3 revealed through engineering vanilloid-sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPV3 activation by different agonists accompanied by lipid dissociation from the vanilloid site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Plant essential oil targets TRPV3 for skin renewal and structural mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and gating mechanism of the transient receptor potential channel TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TRPV3 activation by different agonists accompanied by lipid dissociation from the vanilloid site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High‐resolution structures of transient receptor potential vanilloid channels: Unveiling a functionally diverse group of ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The human transient receptor potential vanilloid 3 channel is sensitized via the ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. elifesciences.org [elifesciences.org]

N-Oleoyl Valine: A Comprehensive Technical Guide on its Biological Activity as a Lipid Mediator

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl amino acids (NAAs) are an emerging class of endogenous lipid signaling molecules with diverse physiological roles. Among them, N-Oleoyl valine, a conjugate of oleic acid and the branched-chain amino acid valine, has been identified as a bioactive lipid mediator. This technical guide provides an in-depth overview of the known biological activities of this compound, its signaling pathways, and its potential therapeutic implications. We consolidate quantitative data, detail relevant experimental protocols, and provide visual diagrams of its molecular interactions and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction to this compound

This compound (O-Val) is an endogenous N-acyl amine belonging to the broader family of N-acyl amino acids.[1][2][3] These amphipathic molecules consist of a fatty acid (in this case, oleic acid) linked to an amino acid (valine) via an amide bond.[4] While the field of lipid mediators has long been dominated by eicosanoids and endocannabinoids, NAAs are gaining significant attention for their roles in regulating inflammation, energy metabolism, and cellular signaling.[2][3][5]

This compound has been identified in various physiological and pathological contexts, suggesting its role as a signaling molecule that responds to specific stimuli. Its concentration is notably altered during processes like thermoregulation and acute tissue injury.[1][6] This guide will explore its primary molecular targets and the downstream effects of these interactions.

Chemical and Physical Properties:

Biological Activities and Signaling Pathways

This compound exerts its biological effects through interactions with specific molecular targets. The primary activities identified to date include TRPV3 antagonism and the promotion of mitochondrial uncoupling. While other N-acyl amino acids are known agonists for receptors like PPARα and GPR119, the direct action of this compound on these targets is less characterized.

Antagonism of TRPV3 Receptor

The Transient Receptor Potential Vanilloid type 3 (TRPV3) is a non-selective cation channel involved in thermosensation.[1][6] this compound has been identified as an endogenous antagonist of the TRPV3 receptor.[1][6] This interaction is significant in the context of thermoregulation. For instance, studies have shown that levels of this compound are elevated in mice subjected to prolonged cold exposure (up to 16 days), suggesting a role in the physiological response to cold.[1][6]

// Nodes Stimulus [label="Physiological Stimulus\n(e.g., Cold Exposure)", fillcolor="#F1F3F4", fontcolor="#202124"]; NOV_Increase [label="Increased Endogenous\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; TRPV3 [label="TRPV3 Receptor\n(Cation Channel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Channel_Block [label="Channel Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Modulation of\nThermoregulation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Stimulus -> NOV_Increase [label="Induces"]; NOV_Increase -> TRPV3 [label="Binds to & Antagonizes", color="#EA4335", fontcolor="#202124"]; TRPV3 -> Channel_Block [style=dashed, arrowhead=none]; Channel_Block -> Downstream [label="Leads to"]; } caption { label = "this compound as a TRPV3 Antagonist."; fontsize = 10; fontname = "Arial"; }

Mitochondrial Uncoupling

N-acyl amines, including this compound, are known to promote mitochondrial uncoupling.[1][6] This process dissipates the proton gradient across the inner mitochondrial membrane, leading to heat production instead of ATP synthesis. The secreted enzyme PM20D1 has been shown to regulate lipidated amino acid uncouplers of mitochondria, which is a likely pathway for this compound's effects.[1] This uncoupling activity is a key mechanism of non-shivering thermogenesis. However, studies comparing N-acyl amino acids to conventional fatty acids have concluded that the formation of the acyl-amino acid derivative does not inherently enhance the ability to induce thermogenesis.[8]

Role in Inflammation and Tissue Injury

Evidence points to a role for this compound in the inflammatory response. In a mouse model of acute lung injury, the concentration of this compound was found to be significantly increased in lung tissue.[1][6] While its precise function in this context is still under investigation, this upregulation suggests it may act as a signaling molecule in response to tissue damage and inflammation. Related N-acyl amino acids, such as N-linoleoyl conjugates, have demonstrated anti-inflammatory properties, suggesting a potential modulatory role for this class of lipids.[9][10]

// Edges Cold -> NOV [label="Increases"]; Injury -> NOV [label="Increases"]; NOV -> Thermo [label="Mediates"]; NOV -> Mito [label="Promotes"]; NOV -> Inflam [label="Participates in"]; } caption { label = "Stimuli, this compound Levels, and Effects."; fontsize = 10; fontname = "Arial"; }

Activity of Related N-Acyl Amino Acids on Other Receptors

While direct evidence for this compound is limited, its close structural analogs are known to activate other important receptors.

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): N-oleoyl alanine (B10760859) and N-oleoyl glycine (B1666218) have been identified as agonists for PPARα, a nuclear receptor that is a master regulator of lipid metabolism.[11][12] Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation.[11][13] N-oleoyl glycine's effects on nicotine (B1678760) reward have been shown to be mediated by PPAR-α.[14]

-

G Protein-Coupled Receptor 119 (GPR119): Other fatty acid amides, such as oleoylethanolamide (OEA) and N-oleoyldopamine, are potent agonists of GPR119, a receptor involved in glucose homeostasis and the release of incretins like GLP-1.[15][16][17][18]

Quantitative Data Summary

The following tables summarize the available quantitative data related to the biological context and analytical measurement of this compound and its analogs.

Table 1: Physiological Regulation of this compound

| Condition | Model | Tissue | Observation | Reference |

|---|---|---|---|---|

| Cold Exposure | Mice | - | Increased systemic levels | [1][6] |

| Acute Lung Injury | Mice | Lung | Increased local concentration |[1][6] |

Table 2: Receptor Activity of Related N-Acyl Amides (for Context)

| Compound | Target Receptor | Assay Type | Result (Potency) | Reference |

|---|---|---|---|---|

| N-oleoyldopamine (OLDA) | GPR119 | cAMP Accumulation | EC₅₀ comparable to OEA | [17] |

| Oleoylethanolamide (OEA) | GPR119 | cAMP Accumulation | Potent Agonist | [15][17] |

| N-oleoyl glycine (OlGly) | PPARα | Luciferase Reporter | Functional Agonist | [14] |

| N-oleoyl alanine (OlAla) | PPARα | Gene Expression | Potential Agonist |[11][12] |

Experimental Protocols

This section details methodologies for the synthesis, quantification, and biological evaluation of this compound.

Synthesis of this compound

The synthesis of N-acyl amino acids is commonly achieved via the Schotten-Baumann reaction, which involves the acylation of an amino acid with an acyl chloride.

-

Objective: To synthesize N-Oleoyl-L-valine from L-valine and Oleoyl chloride.

-

Materials: L-valine, Oleoyl chloride, Sodium hydroxide (B78521) (NaOH), Dichloromethane (DCM), Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve L-valine (1.1 equivalents) in an aqueous solution of NaOH (2.5 equivalents) and cool the mixture in an ice bath.

-

Separately, dissolve Oleoyl chloride (1 equivalent) in an organic solvent such as DCM.

-

Add the Oleoyl chloride solution dropwise to the stirring valine solution while maintaining a low temperature and basic pH.

-

Allow the reaction to proceed for several hours at room temperature with vigorous stirring.

-

After the reaction is complete, acidify the mixture with HCl to precipitate the this compound product.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product using silica (B1680970) gel column chromatography.[4][19]

-

Quantification in Biological Matrices via HPLC-MS/MS

A robust method for the sensitive quantification of this compound in plasma and tissue involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

-

Objective: To extract and quantify this compound from plasma samples.

-

Sample Preparation & Extraction:

-

Collect plasma samples and store them at -80°C.

-

To a known volume of plasma, add an internal standard (e.g., a deuterated analog like Arachidonoyl glycine-d8).

-

Perform a liquid-liquid extraction using a solvent mixture like 2:1 chloroform (B151607):methanol containing a protease inhibitor like PMSF.[20]

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Collect the lower organic layer. Re-extract the aqueous layer with chloroform to maximize recovery.

-

Dry the pooled organic layers under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for injection.[20][21][22]

-

-

HPLC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in negative ionization mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard.[20]

-

// Nodes Start [label="Plasma Sample Collection\n(Store at -80°C)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike with Internal Standard\n(e.g., AraGly-d8)", fillcolor="#FFFFFF", fontcolor="#202124"]; Extract [label="Liquid-Liquid Extraction\n(Chloroform:Methanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; Separate [label="Centrifuge to Separate Phases", fillcolor="#FFFFFF", fontcolor="#202124"]; Collect [label="Collect & Pool Organic Layer", fillcolor="#FFFFFF", fontcolor="#202124"]; Dry [label="Dry Under Nitrogen Stream", fillcolor="#FFFFFF", fontcolor="#202124"]; Reconstitute [label="Reconstitute in Mobile Phase", fillcolor="#FFFFFF", fontcolor="#202124"]; Inject [label="Inject into HPLC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Data Acquisition (MRM)\n& Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Final Concentration Data", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Spike; Spike -> Extract; Extract -> Separate; Separate -> Collect; Collect -> Dry; Dry -> Reconstitute; Reconstitute -> Inject; Inject -> Analyze; Analyze -> End; } caption { label = "Workflow for this compound Quantification."; fontsize = 10; fontname = "Arial"; }

In Vitro Assay: PPARα Activation (for Analogs)

A luciferase reporter assay can be used to determine if a compound activates nuclear receptors like PPARα.

-

Objective: To measure the activation of PPARα by N-acyl amino acids.

-

Methodology:

-